1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde
Description
1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde is a cyclohexane derivative featuring a carbaldehyde functional group and a dimethylaminomethyl substituent. The dimethylamino group introduces significant polarity and basicity, while the aldehyde moiety enhances electrophilic reactivity.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-11(2)8-10(9-12)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
InChI Key |
CKUXZQBAXOYHMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde typically involves the reaction of cyclohexanecarbaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid
Reduction: 1-[(Dimethylamino)methyl]cyclohexanol
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylaminomethyl group can interact with receptors and other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
Cyclohexanecarbaldehyde Derivatives
1-Ethylcyclohexanecarbaldehyde ():
- Structure: Shares the cyclohexanecarbaldehyde backbone but substitutes the dimethylaminomethyl group with a simple ethyl chain.
- Key Differences: The ethyl group is non-polar, reducing water solubility compared to the dimethylaminomethyl substituent. The absence of an amine group eliminates basicity, limiting applications in pH-dependent reactions.
Cyclohexanone Derivatives
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) ():
- Structure: Cyclohexanone core with methoxyphenyl and methylamino substituents.
- Key Differences: Functional Group: Ketone (less reactive toward nucleophiles) vs. aldehyde (higher electrophilicity). Substituents: Methoxyphenyl enhances aromaticity, while methylamino offers moderate basicity.
- Applications : Methoxmetamine’s ketone group suits stability in pharmaceutical contexts, whereas the target’s aldehyde could enable further derivatization .
Carboxamide Derivatives
1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide ():
- Structure : Cyclohexane carboxamide with halogenated pyrimidine.
- Key Differences: Functional Group: Carboxamide (resonance-stabilized, low reactivity) vs. aldehyde (electrophilic, reactive). Substituents: Halogens (electron-withdrawing) contrast with dimethylamino (electron-donating), altering electronic effects on the ring.
- Synthesis : Requires NaHCO₃ and DMAc for amidation , whereas the target compound may need reductive amination or aldehyde-protection strategies.
Substituted Cyclohexene Derivatives
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide ():
- Structure : Cyclohexene ring with bromo, methyl, and phenyl groups.
- Key Differences :
- Ring Saturation : Cyclohexene (unsaturated) vs. cyclohexane (saturated), affecting conformational flexibility.
- Reactivity : Bromine substituent enables elimination or substitution reactions, unlike the target’s aldehyde-based reactivity.
Research Findings and Implications
- Electronic Effects: The dimethylaminomethyl group in the target compound donates electrons, activating the cyclohexane ring toward electrophilic substitution, unlike halogenated carboxamides () .
- Solubility: Tertiary amine substituents enhance water solubility via protonation, advantageous in drug delivery compared to non-polar analogs like 1-ethylcyclohexanecarbaldehyde .
- Synthetic Flexibility : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), contrasting with carboxamides’ stability () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
